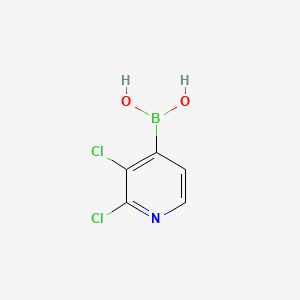

2,3-Dichloropyridine-4-boronic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2,3-dichloropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BCl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRTZUPJNVJMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392855 | |

| Record name | 2,3-Dichloropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951677-39-7 | |

| Record name | 2,3-Dichloropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloropyridine-4-boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions of 2,3-Dichloropyridine-4-boronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. nih.govnih.govnih.gov The reaction of this compound, a polychlorinated heteroaromatic compound, presents unique challenges and opportunities in terms of regioselectivity and reactivity.

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.comyoutube.com

The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the aryl halide. libretexts.orgcsbsju.edu In the case of 2,3-dichloropyridine (B146566), the presence of two chlorine atoms raises the question of regioselectivity. The chlorine atom at the C4 position is generally more susceptible to oxidative addition than the one at the C2 position. This preference is attributed to the electronic properties of the pyridine (B92270) ring, where the C4 position is more electron-deficient. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have shown that electron-deficient aryl chlorides exhibit a stronger interaction with the palladium catalyst due to enhanced back-donation from the metal to the aryl ring, forming more stable pre-reactive complexes. researchgate.net This increased interaction facilitates the cleavage of the C-Cl bond at the C4 position. The nature of the phosphine (B1218219) ligand on the palladium catalyst also plays a crucial role. Bulky, electron-rich phosphine ligands are known to favor the formation of monoligated palladium complexes, which are highly active in the oxidative addition of aryl chlorides. researchgate.netnih.govacs.org

Following oxidative addition, the transmetalation step involves the transfer of the organic group from the boronic acid to the palladium(II) center. libretexts.orgrsc.org This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. organic-chemistry.orgprinceton.edu The efficiency of transmetalation is influenced by several factors, including the nature of the base, solvent, and the structure of the boronic acid derivative. nih.govnih.gov

For this compound, the boronic acid moiety is directly involved in the transmetalation. The presence of the electron-withdrawing dichloropyridyl ring can influence the Lewis acidity of the boron atom and, consequently, the rate of boronate formation and subsequent transfer to the palladium center. Kinetic studies have demonstrated that the rate of transmetalation can be significantly affected by the electronic properties of the boronic acid. nih.gov While specific kinetic data for this compound is not extensively detailed in the provided search results, the general principles suggest that the electronic nature of the pyridine ring would play a significant role.

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) intermediate couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. libretexts.orgyonedalabs.commdpi.com This step is generally fast and irreversible. The geometry of the palladium complex is crucial, with the two groups needing to be in a cis orientation for elimination to occur. yonedalabs.com

In the context of this compound, after successful transmetalation, the aryl group from the boronic acid and the dichloropyridyl group are both attached to the palladium center. Reductive elimination then yields the cross-coupled product, a 4-aryl-2,3-dichloropyridine, and the active Pd(0) species, which can re-enter the catalytic cycle. yonedalabs.com

The choice of the catalytic system, particularly the palladium precursor and the ancillary ligands, has a profound impact on the efficiency and selectivity of the Suzuki-Miyaura reaction.

A variety of palladium precatalysts are employed in Suzuki-Miyaura couplings, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.orgorganic-chemistry.org The active Pd(0) species is generated in situ from these precursors. For challenging substrates like aryl chlorides, the combination of a palladium source with a suitable ligand is often essential. nih.gov

Ligands play a multifaceted role: they stabilize the palladium catalyst, influence its solubility, and critically, modulate its electronic and steric properties to enhance reactivity and selectivity. libretexts.orgsumitomo-chem.co.jp For the cross-coupling of dichloropyridines, sterically hindered and electron-rich phosphine ligands are particularly effective. nih.govacs.org These ligands promote the formation of the catalytically active monoligated Pd(0) species, which is more reactive towards the oxidative addition of aryl chlorides. nih.gov

Research has shown that N-heterocyclic carbene (NHC) ligands, such as IPr, can also be highly effective in promoting the C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyridines. nih.gov The use of specific palladium precatalysts incorporating these ligands, like Pd(PEPPSI)(IPr), has been reported to provide good C4-selectivity. nih.gov

The table below summarizes the effect of different palladium catalysts and ligands on the Suzuki-Miyaura coupling of related dichloropyridine systems, which provides insights into the potential systems applicable to this compound.

| Palladium Precatalyst | Ligand | Key Observations | Reference |

|---|---|---|---|

| PdCl₂ | None (Ligand-free) | Under Jeffery-type conditions with NBu₄Br, remarkable C4-selectivity was achieved for 2,4-dichloropyridine. | nih.gov |

| Pd(PEPPSI)(IPr) | IPr (N-Heterocyclic Carbene) | Demonstrated C4-selectivity in the coupling of 2,4-dichloropyridines, with selectivity varying with solvent and base. | nih.gov |

| Pd(OAc)₂ | PPh₃ | Effective for the coupling of 2-chloropyridines with electron-donating groups when using a non-prereduced Pd/C source. | sumitomo-chem.co.jp |

| Pd₂(dba)₃ | FcPPh₂ | More effective than many standard ligands for the selective coupling of 2,6-dichloropyridines with alkyl pinacol (B44631) boronic esters. | acs.org |

| Pd(OAc)₂ | Ad₂PⁿBu | Promoted exhaustive alkylation of 2,6-dichloropyridine (B45657) with heptyl boronic pinacol ester. | nih.gov |

Influence of Catalytic Systems on Cross-Coupling Outcomes

Nickel-Catalyzed Systems: Ligand and Solvent Sensitivity for Monoarylation

In the realm of nickel-catalyzed cross-coupling reactions, achieving selective monoarylation of dichloropyridines is a significant challenge, often yielding mixtures of mono- and diarylated products. nih.govnih.gov The selectivity of these transformations is profoundly influenced by the choice of phosphine ligand and the reaction solvent. nih.govacs.org

Research has demonstrated that the structure and electronic properties of the phosphine ligand are critical determinants of the reaction outcome. nih.gov A screening of various phosphine ligands for the Suzuki-Miyaura coupling of dichloropyridines revealed that more electron-rich trialkylphosphines, such as tricyclohexylphosphine (B42057) (PCy₃), predominantly yield diarylated products. nih.govnih.gov In contrast, less electron-rich and more π-accepting di- and triarylphosphines, like diphenylmethylphosphine (PPh₂Me) and triphenylphosphine (B44618) (PPh₃), favor the formation of the monoarylated product. nih.govnih.gov Notably, the phosphine ligands that afford high selectivity for monoarylation fall within a specific range of Tolman cone angles, typically between 136° and 157°. nih.govnih.gov

The solvent also plays an indispensable role in controlling selectivity. nih.gov Acetonitrile (B52724) (MeCN) has been identified as an optimal solvent for promoting selective monoarylation. nih.govnih.govacs.org Mechanistic studies, including experimental and Density Functional Theory (DFT) calculations, suggest that the reaction proceeds through a key Ni⁰–π complex formed with the monoarylated product. nih.govacs.org With larger, more electron-donating trialkylphosphine ligands, this intermediate undergoes a rapid intramolecular oxidative addition, leading to the diarylated product. nih.govacs.org However, when smaller di- and triarylphosphine ligands are used in acetonitrile, the solvent molecules competitively displace the monoarylated product from the nickel center through associative ligand substitution. nih.govacs.org This substitution is faster than the intramolecular oxidative addition, thus preventing the second arylation and releasing the desired monoarylated product. nih.govacs.org

| Ligand | Ligand Type | Product Ratio (Mono : Di) | Reference |

|---|---|---|---|

| PCy₃ | Electron-rich trialkylphosphine | Low (Favors Diarylation) | nih.gov |

| PPh₂Me | Less electron-rich diarylphosphine | High (Favors Monoarylation) | nih.govnih.gov |

| PPh₃ | Less electron-rich triarylphosphine | High (Favors Monoarylation) | nih.govnih.gov |

Role of Base Identity and Concentration

The choice of base and its concentration are critical parameters in Suzuki-Miyaura cross-coupling reactions, directly influencing reaction rates and selectivity. The primary function of the base is to activate the boronic acid by converting it into a more nucleophilic borate (B1201080) anion, RB(OH)₃⁻, which is the species that most readily undergoes transmetalation with the palladium or nickel complex. researchgate.net

The outcome of competitive reactions between different boronic acids has been shown to depend on the stoichiometry of the base. researchgate.net Using a limited amount of base tends to favor the reaction of the boronic acid with a lower pKa (i.e., the stronger acid), as it is more readily converted to the reactive borate form. researchgate.net This relationship highlights the importance of the acid-base equilibrium within the catalytic cycle. researchgate.net

Solvent Effects on Reaction Rate and Selectivity

The solvent is not merely a medium for the reaction but an active participant that can significantly influence reaction rates, equilibria, and product selectivity in cross-coupling reactions. whiterose.ac.ukrsc.org The choice of solvent can dictate the maximum operating temperature, the solubility of reactants, catalysts, and bases, and can stabilize intermediates and transition states differently. whiterose.ac.ukrsc.org

In the nickel-catalyzed arylation of dichloropyridines, the solvent's role is particularly crucial for controlling the selectivity between mono- and diarylation. nih.govacs.org As established, a coordinating solvent like acetonitrile (MeCN) is key to achieving high monoarylation selectivity. nih.govnih.govacs.org It functions by intercepting the Ni⁰–π complex of the monoarylated product, facilitating its release before a second oxidative addition can occur. nih.govresearchgate.net This associative substitution pathway competes directly with the intramolecular oxidative addition that leads to the diarylated product. nih.gov

| Catalyst System | Solvent | Observed Selectivity | Reference |

|---|---|---|---|

| Nickel/diarylphosphine | Acetonitrile (MeCN) | High Monoarylation Selectivity | nih.govnih.govacs.org |

| Palladium/IPr | Benzene | High C4-Selectivity | nih.gov |

| Palladium/IPr | DMF | Eroded C4-Selectivity | nih.gov |

Regioselectivity and Site-Selective Functionalization of Dichloropyridines

Differential Reactivity of Chlorine Substituents in Dichloropyridines

Dihalogenated N-heteroarenes, such as dichloropyridines, possess chlorine atoms in chemically distinct environments, leading to differential reactivity in cross-coupling reactions. Conventionally, the halide positioned adjacent to the ring nitrogen (the C2-position) is more reactive than those at other positions. researchgate.netnih.gov This enhanced reactivity is attributed to two main factors: the C2-Cl bond is weaker and therefore more easily distorted to the transition state geometry for oxidative addition, and the C2 carbon atom carries a greater positive charge due to its proximity to the electronegative nitrogen atom, which enhances attractive interactions with the electron-rich metal catalyst (e.g., Pd(0) or Ni(0)). nih.govacs.org

For 2,3-dichloropyridine, this inherent electronic preference would favor reaction at the C2-position over the C3-position. However, this innate selectivity is not absolute and can be influenced or even overturned by the choice of catalyst, ligands, and reaction conditions. researchgate.netnih.gov Understanding this differential reactivity is fundamental to devising strategies for the site-selective functionalization of dichloropyridine substrates.

Strategies for Controlled Mono- versus Di-arylation

Controlling the extent of arylation to achieve selective mono- versus diarylation is a common challenge in the cross-coupling of dihaloarenes. nih.govnih.gov A highly effective strategy hinges on the mechanistic understanding of the catalytic cycle. nih.gov Diarylation often proceeds through two sequential cross-coupling reactions without the dissociation of the monoarylated intermediate from the metal center. nih.gov

In nickel-catalyzed systems, the key to controlling this selectivity lies in modulating the stability and reactivity of the Ni⁰–π complex formed after the first coupling step. nih.govnih.govacs.org

Favoring Monoarylation: The use of relatively small, less electron-rich di- or triarylphosphine ligands (e.g., PPh₂Me, PPh₃) in a coordinating solvent like acetonitrile (MeCN) promotes monoarylation. The solvent actively displaces the monoarylated product from the nickel complex before the second intramolecular oxidative addition can take place. nih.govnih.gov

Favoring Diarylation: Conversely, employing larger, more electron-rich trialkylphosphine ligands (e.g., PCy₃) favors diarylation. These bulky ligands create a sterically crowded environment at the nickel center that slows down the associative substitution by the solvent, allowing the intramolecular oxidative addition to proceed, thus leading to the diarylated product. nih.govnih.gov

Temperature can also be a tool for controlling selectivity, where steric hindrance between a directing group and an initially introduced aryl substituent can be exploited to favor mono- or diarylation at different temperatures. nih.govresearchgate.net

Positional Selectivity in Pyridine Ring Functionalization (e.g., C4-selectivity)

While the C2-position of dichloropyridines is intrinsically more reactive, achieving functionalization at other positions, such as C4, is a significant synthetic goal. nih.govnih.govnih.gov Overriding the innate C2-selectivity requires specific catalytic systems designed to favor reaction at the electronically less favored site.

For 2,4-dichloropyridines, highly C4-selective Suzuki-Miyaura coupling has been achieved using palladium catalysis with very sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its saturated analog SIPr. nih.gov The steric bulk of these ligands appears to be the critical factor in directing the catalyst to the C4-position, effectively blocking the more accessible C2-position. nih.govthieme-connect.com

Remarkably, it has been discovered that ligand-free conditions, often referred to as "Jeffery" conditions, can dramatically enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine, achieving ratios greater than 99:1. researchgate.net These conditions have also enabled the first instances of C5-selective cross-coupling of 2,5-dichloropyridine. nih.gov The mechanism under these ligand-free conditions is thought to involve palladium nanoparticles and represents a distinct approach to controlling regioselectivity. nih.gov These strategies demonstrate that through judicious choice of ligand or even the absence thereof, the positional selectivity of pyridine ring functionalization can be precisely controlled. nih.gov

Scope and Limitations with Diverse Coupling Partners (e.g., Aryl/Heteroaryl Halides, Organozinc, Organomagnesium Reagents)

The reactivity of dichloropyridine derivatives in palladium-catalyzed cross-coupling reactions is heavily influenced by the position of the halogen atoms. For dihalogenated N-heteroarenes, halides adjacent to the nitrogen atom (C2-position) are conventionally more reactive. This is attributed to a weaker C-Cl bond and a more positive charge at the C2 position, which facilitates oxidative addition of the Pd(0) catalyst. nih.gov Consequently, for a substrate like this compound, a Suzuki-Miyaura coupling would typically be expected to occur at the C4-boronic acid position, reacting with an aryl or heteroaryl halide.

However, the landscape of regioselectivity can be altered. Research on 2,4-dichloropyridines has shown that while C2 coupling is generally favored, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position with high selectivity. nih.gov This ligand-controlled approach allows for the formation of C4-C(sp²) and C4-C(sp³) bonds using organoboron, organozinc, and organomagnesium reagents. nih.gov Remarkably, employing ligand-free "Jeffery" conditions can further enhance C4-selectivity in Suzuki couplings to greater than 99:1. nih.gov

| Substrate Type | Coupling Partner | Catalyst/Ligand System | Major Product Site | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyridine | Arylboronic Acid | Standard Pd Catalyst | C2 | nih.gov |

| 2,4-Dichloropyridine | Arylboronic Acid | Pd / Sterically Hindered NHC | C4 | nih.gov |

| 2,4-Dichloropyridine | Organozinc Reagent | Pd / Sterically Hindered NHC | C4 | nih.gov |

| 2,4-Dichloropyridine | Organomagnesium Reagent | Pd / Sterically Hindered NHC | C4 | nih.gov |

| 2,4-Dichloropyrimidine | Thiophen-2-boronic acid | Pd Catalyst | Reaction Failed | mdpi.com |

Alternative Transition Metal-Catalyzed Coupling Reactions Involving Pyridine Boronic Acids

Beyond the Suzuki reaction, the boronic acid functionality or its synthetic precursors can participate in other named cross-coupling reactions, expanding the synthetic toolkit for pyridine functionalization.

Kumada Cross-Coupling

The Kumada coupling establishes a carbon-carbon bond by reacting a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is one of the earliest examples of catalytic cross-coupling. wikipedia.org While the standard Kumada reaction does not directly utilize boronic acids, it is a key method for creating biaryl systems, including those containing pyridine rings. organic-chemistry.org The synthesis of the required pyridyl Grignard reagents can be challenging, but successful Kumada-Corriu cross-couplings using 2-pyridyl Grignard reagents have been developed. nih.gov The primary advantage of this method is the direct use of Grignard reagents, which can be prepared from halides, thus avoiding the steps needed to convert them into organozinc or organoboron compounds. organic-chemistry.org However, the high reactivity of Grignard reagents limits the reaction's tolerance for sensitive functional groups like carbonyls and alcohols. wikipedia.org

Negishi Cross-Coupling

The Negishi cross-coupling is a powerful and versatile reaction that forms carbon-carbon bonds by coupling organozinc compounds with organic halides or triflates, typically using a palladium or nickel catalyst. wikipedia.orgyoutube.com Organozinc reagents are notable for their high functional group tolerance compared to more reactive organometallics like Grignards. researchgate.net This reaction is particularly relevant as an alternative to the Suzuki coupling, especially when dealing with unstable boronic acids. Pyridyl-2-boronic acids, for instance, are known for their instability and poor reactivity. researchgate.net To overcome this, moderately air-stable solid 2-pyridylzinc reagents have been developed, which serve as effective nucleophiles in Negishi cross-coupling reactions. researchgate.netacs.org The Negishi reaction has been successfully used to synthesize pyridine-containing amino acids and other complex molecules. nih.govrsc.org The scope is broad, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Chan-Lam-Evans Coupling

The Chan-Lam-Evans (CLE) coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed process that forms a carbon-heteroatom bond between a boronic acid and an N-H or O-H containing compound, such as an amine, alcohol, or amide. youtube.comwikipedia.org Unlike palladium-catalyzed couplings, the CLE reaction can often be performed at room temperature and open to the air. wikipedia.org This reaction provides a valuable method for N-arylation and O-arylation. The mechanism is thought to involve a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate that undergoes reductive elimination. wikipedia.org The CLE coupling has been effectively applied to various nitrogen-containing heterocycles. nih.govresearchgate.net For example, a convenient protocol for the coupling of 2-aminopyridine (B139424) with a range of aryl boronic acids has been established, demonstrating good functional group tolerance. researchgate.net The efficiency of the reaction can be sensitive to the choice of copper catalyst, ligands, and solvent systems. researchgate.netnih.gov

Other Transformations Involving the Boronic Acid Moiety of this compound

The boronic acid group is not only a handle for cross-coupling but can also be transformed into other functional groups, highlighting its versatility in multistep synthesis.

Directed Functional Group Interconversions

The boronic acid moiety is a versatile functional group that can be converted into various other groups. One of the most common transformations is its oxidation to a hydroxyl group, providing a route to phenols from arylboronic acids. This conversion is typically achieved using an oxidizing agent like hydrogen peroxide.

Significantly, the boronic acid group can be retained during an initial reaction and then transformed in a subsequent step. This showcases its utility as a "latent" functional group. For instance, photoredox/nickel dual catalysis has enabled C(sp³)-C(sp²) cross-couplings that are tolerant of unprotected boronic acids. nih.gov In these schemes, the boronic acid survives the initial C-C bond formation and is available for a subsequent transformation, such as a Suzuki coupling or oxidation to an alcohol. nih.gov This orthogonality allows for sequential, site-selective functionalization of a molecule.

Furthermore, the electronic properties of substituents on the pyridine ring can direct where reactions occur on the ring itself. Electron-donating groups (e.g., -OH, -OR, -NH₂) are typically ortho, para-directors in electrophilic aromatic substitution, while electron-withdrawing groups (e.g., -NO₂, -CN, -C=O) are meta-directors. masterorganicchemistry.com In the context of C-H functionalization, directing groups can chelate to a metal catalyst, bringing the catalyst into proximity with a specific C-H bond and enabling its activation and subsequent borylation or other transformations. rsc.org While this applies to the formation of boronic acids, the same principles of electronic and steric influence govern the subsequent reactivity of the entire molecule, including the boronic acid moiety itself.

Unraveling the Chemical Versatility of this compound

An in-depth analysis of the reactivity, mechanistic nuances, and coordination chemistry of a valuable synthetic building block.

The chemical compound this compound holds a significant position in the landscape of modern organic synthesis. Its unique structural arrangement, featuring a pyridine ring substituted with two chlorine atoms and a boronic acid moiety, imparts a versatile reactivity profile, particularly in the realm of cross-coupling reactions. This article delves into the specific chemical behaviors of this compound, focusing on its role in reactivity and mechanistic studies of cross-coupling reactions, as well as its involvement in complexation and coordination chemistry.

Studies in Complexation and Coordination Chemistry

The boronic acid functional group is a Lewis acid, meaning it has an empty p-orbital and can accept a pair of electrons. mdpi.com This property allows boronic acids to form coordination complexes with Lewis bases, which are species with available lone pairs of electrons, such as amines and hydroxides. The nitrogen atom within the pyridine (B92270) ring of 2,3-Dichloropyridine-4-boronic acid can also act as a Lewis base. This dual Lewis acidic and basic character suggests the potential for this molecule to participate in a variety of coordination chemistries, including the formation of self-assembled structures or complexes with other metal ions.

The interaction of boronic acids with Lewis bases can lead to the formation of tetracoordinate boron species, often referred to as boronate complexes. This complexation can influence the reactivity of the boronic acid in cross-coupling reactions. For instance, the formation of a boronate complex with a base is a key step in the transmetalation phase of the Suzuki-Miyaura catalytic cycle.

While specific studies detailing the isolation and characterization of coordination complexes of this compound are not widely reported, the fundamental principles of boronic acid chemistry suggest its capability to act as a ligand. The field of coordination chemistry extensively explores the interaction of metal ions with ligands containing both donor and acceptor sites. The pyridine nitrogen and the boronic acid group in this compound present such sites, making it a candidate for the formation of coordination polymers or discrete metal complexes.

Computational and Theoretical Investigations

Quantum Chemical Studies via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a central tool for investigating pyridine (B92270) derivatives. While direct DFT studies on 2,3-Dichloropyridine-4-boronic acid are not extensively published, research on the closely related precursor, 2,3-Dichloropyridine (B146566), offers significant transferable insights. These studies utilize methods like B3LYP with basis sets such as LANL2DZ to calculate the molecule's properties in the gas phase. scholarsresearchlibrary.comresearchgate.net

DFT calculations are instrumental in elucidating reaction mechanisms. For reactions involving pyridine boronic acids, such as the Suzuki-Miyaura cross-coupling, DFT helps to map out the potential energy surface. This allows for the identification of transition states and the calculation of activation energy barriers, which are key to understanding reaction feasibility and kinetics. mdpi.com

In a DFT study on the related 2,3-Dichloropyridine, thermodynamic functions were calculated, providing data on the molecule's stability and energy at a standard temperature and pressure. researchgate.net These fundamental parameters are essential for profiling the energy changes during a chemical reaction.

Table 1: Calculated Thermodynamic Properties of 2,3-Dichloropyridine

| Property | Unit | Value |

| Total Energy | a.u. | -274.9074 |

| Entropy (S) | Cal/Mol-Kelvin | 80.95 |

| Heat Capacity (Cv) | Cal/Mol-Kelvin | 22.84 |

| Internal Thermal Energy (E) | KCal/Mol | 15.65 |

Data sourced from a DFT study using the B3LYP/LANL2DZ basis set. researchgate.net

The electronic properties of the pyridine ring are significantly influenced by its substituents. DFT studies on 2,3-Dichloropyridine reveal its electronic structure through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scholarsresearchlibrary.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the frontier orbital energy gap, is a critical indicator of chemical reactivity. For 2,3-Dichloropyridine, the calculated energy gap is 5.75 eV. scholarsresearchlibrary.comresearchgate.net A smaller energy gap generally implies higher reactivity. scholarsresearchlibrary.com The HOMO is distributed over the entire molecule, while the LUMO is primarily located on the pyridine ring with some presence over the chlorine atoms. scholarsresearchlibrary.com

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution. For 2,3-Dichloropyridine, the MESP plot indicates the regions most susceptible to electrophilic and nucleophilic attack, which is crucial for predicting how it will interact with other molecules. scholarsresearchlibrary.com

Table 2: Calculated Electronic Properties of 2,3-Dichloropyridine

| Parameter | Value |

| HOMO Energy | -7.47 eV |

| LUMO Energy | -1.72 eV |

| Frontier Orbital Energy Gap | 5.75 eV |

| Dipole Moment | 4.36 Debye |

Data sourced from a DFT study using the B3LYP/LANL2DZ basis set. researchgate.net

The calculated electronic properties from DFT are used to predict reactivity and selectivity. The relatively low HOMO-LUMO gap and high dipole moment of 2,3-Dichloropyridine suggest it is a reactive compound. scholarsresearchlibrary.comresearchgate.net

In the context of this compound, these predictions are vital for understanding its behavior in reactions like the Suzuki-Miyaura coupling. The electronic effects of the two chlorine atoms and the boronic acid group dictate the regioselectivity of the coupling reaction. Generally, in dihalopyridines, the position of coupling is determined by a combination of electronic factors (inherent reactivity of the C-X bond) and steric hindrance. rsc.org The presence of different halides can be used to engineer selectivity, with the more reactive halide (e.g., iodide over chloride) reacting preferentially. rsc.org

Molecular Modeling for Ligand and Substrate Design

Molecular modeling techniques are essential in modern drug discovery and materials science. This compound serves as a valuable building block in these fields. chemimpex.com Its rigid pyridine core and reactive boronic acid group make it suitable for designing ligands that can fit into the active sites of proteins or for constructing complex organic materials. Molecular modeling allows researchers to virtually screen libraries of compounds derived from this scaffold, predicting their binding affinities and other properties before undertaking costly and time-consuming synthesis.

Theoretical Studies of Spectroscopic Properties

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification. For 2,3-Dichloropyridine, a detailed vibrational analysis has been performed using DFT calculations. scholarsresearchlibrary.com The calculated infrared (IR) spectrum shows characteristic bands that can be assigned to specific molecular vibrations. For instance, C-H stretching vibrations are calculated to appear around 3094-3124 cm⁻¹, while a strong C-C stretching vibration is predicted at 1533 cm⁻¹. scholarsresearchlibrary.com Such theoretical spectra are invaluable, especially when experimental data is unavailable, as they guide the interpretation of experimental results. scholarsresearchlibrary.com

Investigation of Non-Linear Optical (NLO) Properties and Molecular Hyperpolarizability

Materials with significant non-linear optical (NLO) properties are in demand for applications in optoelectronics and photonics. mdpi.comrsc.org DFT calculations can predict these properties by calculating the polarizability (α) and the first-order hyperpolarizability (β) of a molecule.

For 2,3-Dichloropyridine, the calculated hyperpolarizability values suggest it may have potential NLO applications. scholarsresearchlibrary.com The magnitude of the hyperpolarizability indicates the molecule's ability to exhibit NLO effects. The study on 2,3-Dichloropyridine indicates that the Y and X axes are the most optically active directions. scholarsresearchlibrary.com The introduction of donor-acceptor groups and extending π-conjugation are common strategies to enhance NLO properties. mdpi.com The structure of this compound, with its electron-withdrawing chlorine atoms and the boronic acid group on a π-conjugated pyridine ring, provides a framework that could be further functionalized to create materials with tailored NLO responses.

Table 3: Calculated Polarizability and Hyperpolarizability of 2,3-Dichloropyridine

| Component | Polarizability (α) | Component | Hyperpolarizability (β) |

| αxx | -11.1534 | βxxx | -50.6630 |

| αxy | 0.0032 | βxyy | 2.8095 |

| αyy | -59.6889 | βyyy | 17.58 |

| αxz | 0.0000 | βxzz | -0.1601 |

| αyz | 0.0000 | βyzz | -3.9554 |

| αzz | -40.1264 | βzzz | 0.0000 |

| α(total) | -36.9896 | β(total) | 53.07 |

Values are in atomic units (a.u.). Data sourced from a DFT study. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Utilization in Pharmaceutical Development

The distinct properties of 2,3-Dichloropyridine-4-boronic acid make it a crucial component in the discovery and synthesis of new therapeutic agents. lookchem.com Boron-containing compounds, in general, have garnered increasing attention from the pharmaceutical industry due to their unique electronic and physicochemical characteristics that are beneficial for developing novel drugs. nih.gov

Key Intermediate in Drug Discovery and Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.comlookchem.com Its role is central to the efficient creation of Active Pharmaceutical Ingredients (APIs). lookchem.com The process of developing APIs often involves intricate synthetic pathways where specialized building blocks are essential. orgsyn.org The compound's structure is particularly suited for Suzuki-Miyaura cross-coupling reactions, which are instrumental in constructing the complex molecular architectures of potential drug candidates. chemimpex.com This facilitates the exploration of new chemical entities and accelerates the drug discovery process. chemimpex.com

Construction of Scaffolds for Anti-Cancer Agents

In the field of oncology, this compound is utilized in the development of anti-cancer agents. chemimpex.com Boronic acid moieties are integral to the design of novel therapeutics targeting cancer. mdpi.com They are used to construct molecular scaffolds that form the core of compounds with potential anti-tumor effects. mdpi.comresearchgate.net For instance, research has shown that boronic acid-containing pyrazolo[4,3-f]quinoline compounds can act as dual inhibitors of CLK and ROCK kinases, which are key targets in cancer therapy. mdpi.com The versatility of the boronic acid group allows for the synthesis of a diverse library of compounds that can be screened for potent anticancer activity against various cancer cell lines. mdpi.comresearchgate.net

Synthesis of Diverse Biologically Active Molecules

The utility of this compound extends to the synthesis of a wide array of biologically active molecules beyond anti-cancer drugs. chemimpex.com Boron-containing compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.gov The pyridine (B92270) component of the molecule is also a common feature in many biologically active compounds. orgsyn.org This makes the compound a valuable precursor for creating diverse molecular structures such as benzoxaboroles, benzodiazaborines, and other heterocyclic systems that are investigated for various therapeutic applications. nih.gov

Table 1: Applications of this compound

| Field | Specific Application | Key Role | Relevant Research Findings |

| Pharmaceutical Development | Key Intermediate in Drug Discovery and API Synthesis | Facilitates synthesis of complex molecules through cross-coupling reactions. chemimpex.com | Used to enhance the efficiency of drug discovery processes. chemimpex.com |

| Construction of Anti-Cancer Agent Scaffolds | Provides a boronic acid moiety for building core structures of potential anti-cancer drugs. chemimpex.commdpi.com | Boron-containing compounds identified as potent dual kinase inhibitors with anticancer properties. mdpi.com | |

| Synthesis of Diverse Biologically Active Molecules | Serves as a building block for various heterocyclic compounds with therapeutic potential. chemimpex.comnih.gov | Boron compounds show antibacterial, antifungal, and anti-inflammatory activities. nih.gov | |

| Agrochemical Innovations | Precursor for Herbicide Development | Used in the formulation and synthesis of new herbicidal compounds. chemimpex.combeilstein-journals.org | Pyridine-based structures are central to modern herbicides like aminopyralid (B1667105). mdpi.comresearchgate.net |

| Building Block for Pesticide Synthesis | Acts as a raw material for creating crop protection agents. chemimpex.comgoogle.com | Pyridine-sulfonyl compounds have been developed as effective pesticidal agents. google.com |

Contributions to Agrochemical Innovations

In agricultural chemistry, this compound is a significant contributor to the development of modern crop protection solutions. chemimpex.com The precursor molecule, 2,3-Dichloropyridine (B146566), is itself an important raw material for manufacturing agrochemicals. google.com

Precursor for Herbicide Development

This boronic acid derivative is employed as a precursor in the development of herbicides. chemimpex.com The pyridine scaffold is a key structural feature in several classes of herbicides. beilstein-journals.org For example, auxin-like herbicides such as clopyralid (B1669233) and aminopyralid are synthetic equivalents of picolinic acid, a natural pyridine derivative. mdpi.com The development of novel herbicidal lead structures often involves the modification of such pyridine rings, and this compound provides a reactive handle to create new and more effective weed control agents. beilstein-journals.org Its use contributes to improved crop protection strategies and supports sustainable agricultural practices. chemimpex.com

Building Block for Pesticide Synthesis

The compound also functions as a building block for the synthesis of other pesticides designed to protect crops from various pests. chemimpex.com The continual need for new and more effective pesticidal agents drives research into novel chemical structures. google.com Pyridine-based compounds have been successfully developed into commercial pesticides. For example, pyridine-3-sulfonyl compounds have been identified as having useful pesticidal properties. google.com The ability to incorporate the 2,3-dichloropyridine structure via its boronic acid derivative allows chemists to synthesize new candidates for testing as next-generation pesticides. chemimpex.com

Role in the Creation of Advanced Materials

The distinct properties of this compound make it a key ingredient in the development of sophisticated materials with tailored functionalities.

Development of Sensors and Related Technologies

Boronic acids, in general, are known for their ability to reversibly bind with diols, a property that has been extensively exploited in the design of sensors. rsc.orgmdpi.com This interaction forms cyclic esters, leading to detectable changes in fluorescence or electrochemical properties. rsc.orgmdpi.com Specifically, this compound can be incorporated into sensor systems for the detection of various analytes. chemimpex.com

The pyridine nitrogen and the boronic acid group can act in concert to bind to specific molecules, while the dichloro-substitution pattern can be used to fine-tune the electronic properties and steric environment of the binding site, thereby enhancing selectivity. The development of fluorescent sensors is a particularly active area of research, with boronic acid-based systems being designed to detect carbohydrates, catecholamines, and even to label and image tumor cells which often have a high expression of certain glycoproteins on their surface. nih.govresearchgate.net

Table 1: Principles of Boronic Acid-Based Sensors

| Sensing Mechanism | Description | Target Analytes |

| Fluorescence Modulation | Binding of the analyte to the boronic acid group alters the fluorescence properties (enhancement, quenching, or shifting) of a nearby fluorophore. rsc.org | Carbohydrates, glycoproteins, catecholamines nih.govresearchgate.net |

| Electrochemical Detection | Analyte binding causes a measurable change in the electrochemical properties, such as redox potential. mdpi.com | Saccharides mdpi.com |

| Förster Resonance Energy Transfer (FRET) | The binding event brings a donor and acceptor fluorophore into proximity, enabling energy transfer and a change in emission. nih.gov | Catecholamines researchgate.net |

Catalytic Applications Beyond Cross-Coupling

While boronic acids are most famous for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the applications of this compound extend beyond this. The Lewis acidic nature of the boronic acid moiety allows it to act as a catalyst in its own right for certain organic transformations.

Furthermore, the pyridine framework itself can be part of a ligand system for various metal-catalyzed reactions. The chlorine substituents on the pyridine ring of this compound can be selectively replaced, allowing for the synthesis of novel ligands with tailored steric and electronic properties. These ligands can then be used to modulate the activity and selectivity of metal catalysts in reactions other than cross-coupling. For instance, pyridine-containing ligands are integral to a variety of catalytic processes, and the ability to systematically modify the ligand structure starting from a versatile precursor like this compound is highly valuable.

Strategies for Assembling Complex Molecular Architectures

The true power of this compound lies in its capacity to serve as a scaffold for the construction of complex, multi-component molecular structures through controlled, stepwise reactions.

Sequential and Iterative Functionalization Protocols

The differential reactivity of the boronic acid group and the two chlorine atoms on the pyridine ring is the key to its utility in sequential functionalization. This allows for a programmed approach to building molecular complexity. For example, the boronic acid can undergo a Suzuki-Miyaura coupling reaction under one set of conditions, leaving the chlorine atoms untouched. Subsequently, the chlorine atoms can be selectively reacted under different conditions, such as a different type of cross-coupling reaction or a nucleophilic aromatic substitution.

This step-by-step approach provides precise control over the final structure of the molecule. Researchers have developed protocols for the sequential and iterative functionalization of dihalopyridines, enabling the synthesis of highly substituted and complex pyridine derivatives. researchgate.net This strategy is particularly powerful for creating libraries of related compounds for drug discovery or materials science applications. The ability to introduce different functional groups at specific positions on the pyridine ring allows for the fine-tuning of the molecule's properties.

Construction of Polyheteroaryl and Biaryl Systems

A significant application of this compound is in the synthesis of polyheteroaryl and biaryl systems. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials for electronics. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this application, enabling the formation of carbon-carbon bonds between aromatic rings. nih.govorganic-chemistry.org

Starting with this compound, a first Suzuki-Miyaura coupling can be performed at the 4-position, introducing an aryl or heteroaryl group. The resulting 2,3-dichloro-4-aryl(heteroaryl)pyridine can then undergo further cross-coupling reactions at the 2- and/or 3-positions. This iterative approach allows for the controlled assembly of complex triheteroarylpyridine scaffolds. researchgate.net The synthesis of unsymmetrical biaryls and terphenyls has been achieved through such one-pot, multi-reaction sequences. organic-chemistry.org

Table 2: Examples of Biaryl and Polyheteroaryl Synthesis Strategies

| Reaction Type | Reactants | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halide + Aryl/Heteroaryl Boronic Acid | Palladium-based catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) nih.gov | Biaryl/Polyheteroaryl |

| Stille Coupling | Aryl/Heteroaryl Halide + Organotin Reagent | Palladium-based catalysts (e.g., (Ph₃P)₂PdCl₂) researchgate.net | Biaryl/Polyheteroaryl |

| Direct Arylation | Aryl Halide + (Hetero)arene | Palladium-based catalysts organic-chemistry.org | Biaryl/Heterobiaryl |

The ability to construct these complex aromatic systems with high regioselectivity is crucial for developing new materials with specific electronic and photophysical properties, as well as for synthesizing new drug candidates with precisely defined three-dimensional structures.

Stability and Degradation Pathways in Research Contexts

Mechanistic Understanding of Protodeboronation

Protodeboronation is a well-documented undesired side reaction for many boronic acids, including heteroaromatic derivatives like 2,3-Dichloropyridine-4-boronic acid. wikipedia.org The propensity for this reaction is highly dependent on the specific reaction conditions and the electronic and steric nature of the organic substituent on the boron atom. wikipedia.org For heteroaromatic boronic acids containing a basic nitrogen atom, the mechanism can be more complex than for simple arylboronic acids. wikipedia.org

The presence of two electron-withdrawing chlorine atoms on the pyridine (B92270) ring of this compound influences its electronic properties and, consequently, its stability. These substituents increase the Lewis acidity of the boron atom, which can affect the rates of both desired and undesired reactions. nih.gov

Influence of Environmental Factors on Boronic Acid Stability

pH: The pH of the reaction medium is a critical factor in the stability of boronic acids. wikipedia.org For simple non-basic boronic acids, protodeboronation can be catalyzed by both acid and base. wikipedia.org However, for basic heteroaromatic boronic acids, the situation is more nuanced. At neutral pH, these compounds can exist as zwitterionic species, which may be particularly susceptible to unimolecular fragmentation of the C-B bond. wikipedia.org Shifting the pH away from this point, either to more acidic or more basic conditions, can actually attenuate protodeboronation by moving the equilibrium away from the reactive zwitterionic form. wikipedia.org

Solvents: The choice of solvent can significantly impact the stability of boronic acids. Protic solvents, especially water, can participate directly in the protodeboronation reaction. nih.gov The use of aprotic solvents can often minimize this degradation pathway. For instance, in the context of HPLC analysis of boronate esters, which are precursors to boronic acids, using acetonitrile (B52724) (ACN) or tetrahydrofuran (THF) as the sample diluent showed no increase in hydrolysis over time, whereas a mixture of ACN and water or 100% methanol led to significant formation of the corresponding boronic acid. researchgate.net

Metal Ions: The presence of certain metal ions can influence the rate of protodeboronation. While some metal additives, such as silver and copper, have been shown to accelerate cross-coupling reactions, potentially outcompeting protodeboronation, they can also play a role in the degradation process itself. wikipedia.org For instance, in copper-mediated fluorination reactions of arylboronic acids, strong donor ligands and high temperatures can accentuate a copper-mediated protodeboronation. researchgate.net

Table 1: Influence of Environmental Factors on Boronic Acid Stability

| Factor | Influence on Stability of Heteroaryl Boronic Acids | Rationale |

| pH | Highly dependent on the specific compound; can be most unstable at neutral pH. | Formation of reactive zwitterionic species at neutral pH can accelerate protodeboronation. Moving to more acidic or basic conditions can shift the equilibrium away from this unstable intermediate. wikipedia.org |

| Solvents | Aprotic solvents generally improve stability. | Protic solvents like water can act as a proton source for protodeboronation. nih.govresearchgate.net |

| Metal Ions | Can either accelerate desired reactions (reducing degradation) or directly promote protodeboronation. | Metal additives can enhance the rate of cross-coupling, but can also mediate degradation pathways under certain conditions. wikipedia.orgresearchgate.net |

Rational Design of Stabilization Strategies

To counteract the inherent instability of certain boronic acids, several rational design strategies have been developed. These generally involve the conversion of the boronic acid to a more stable derivative that can be used directly in reactions or can release the active boronic acid in situ.

One of the most effective strategies is the formation of boronate esters . Esterification of the boronic acid with a diol protects the reactive boronic acid group. ed.ac.uk Pinacol (B44631) esters are commonly used for this purpose as they offer enhanced stability while often still being reactive enough for direct use in cross-coupling reactions. researchgate.net For particularly unstable boronic acids, such as 2-pyridylboronic acid, more robust protecting groups have been developed. N-methyliminodiacetic acid (MIDA) boronates are notably stable to benchtop storage and can undergo a "slow release" of the boronic acid under specific reaction conditions, ensuring a low concentration of the unstable intermediate at any given time. wikipedia.org Another approach involves the use of N-phenyldiethanolamine (PDEA) boronates , which are stabilized by an intramolecular dative bond between the nitrogen and boron atoms. researchgate.net

Table 2: Common Stabilization Strategies for Boronic Acids

| Strategy | Description | Advantages |

| Pinacol Esters | Formation of a cyclic boronate ester with pinacol. | Enhanced stability compared to the free boronic acid; often suitable for direct use in reactions. researchgate.net |

| MIDA Boronates | Formation of a stable bicyclic boronate with N-methyliminodiacetic acid. | High stability for storage; allows for slow, controlled release of the boronic acid in situ. wikipedia.org |

| PDEA Boronates | Formation of a boronate with N-phenyldiethanolamine, stabilized by an intramolecular N-B bond. | Stable to prolonged storage. researchgate.net |

Identification of Other Degradation Mechanisms

Besides protodeboronation, oxidative degradation is another significant pathway for the decomposition of boronic acids. semanticscholar.org This process typically involves the cleavage of the carbon-boron bond and the formation of a hydroxyl group in its place, converting the arylboronic acid to the corresponding phenol. This can be a major side reaction, particularly in the presence of oxidizing agents or under conditions that generate reactive oxygen species. semanticscholar.orgmdpi.com For peptide boronic acid derivatives, studies have shown that the major initial degradation pathway can be oxidative in nature, often mediated by species like hydrogen peroxide. semanticscholar.orgnih.gov

Strategies for Compound Preservation During Research

Given the susceptibility of this compound to degradation, proper handling and storage are crucial to maintain its integrity during research.

Storage:

Temperature: It is generally recommended to store boronic acids in a cool place. chemicalbook.com Some suppliers recommend refrigerated or even frozen storage (e.g., -20°C) to minimize degradation over time. chemicalbook.com

Atmosphere: Due to their sensitivity to air and moisture, storing boronic acids under an inert atmosphere, such as argon or nitrogen, is advisable. chemicalbook.com This helps to prevent both oxidative degradation and hydrolysis.

Container: Containers should be kept tightly sealed in a dry and well-ventilated area. chemicalbook.comapolloscientific.co.uk

Handling:

Inert Atmosphere: When handling the compound, especially for prolonged periods or when dispensing, working under an inert atmosphere (e.g., in a glovebox) can prevent exposure to air and moisture. chemicalbook.com

Avoid Incompatible Materials: Boronic acids should be stored away from strong oxidizing agents, which can promote oxidative degradation. chemicalbook.com

Minimize Dust Formation: As with any powdered chemical, handling should be done in a way that minimizes the generation of dust. chemicalbook.com

By implementing these strategies, researchers can minimize the degradation of this compound, ensuring its quality and the reliability of experimental results.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 2,3-dichloropyridine-4-boronic acid with high purity?

- Methodology : The synthesis typically involves Miyaura borylation of a halogenated pyridine precursor (e.g., 2,3-dichloro-4-iodopyridine) using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions. Reaction optimization includes monitoring temperature (80–100°C), solvent selection (e.g., 1,4-dioxane), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via silica gel chromatography or recrystallization ensures >90% purity, as validated by HPLC and ¹¹B NMR .

Q. How can structural characterization of this compound be reliably performed?

- Methodology : Use a combination of ¹H/¹³C NMR to confirm the pyridine backbone and substituent positions. ¹¹B NMR is critical for verifying the boronic acid moiety (δ ≈ 30 ppm for free boronic acid vs. esterified forms). High-resolution mass spectrometry (HRMS) or elemental analysis further validates molecular composition. For crystallinity assessment, X-ray diffraction (XRD) may be employed if single crystals are obtained .

Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions using this compound?

- Methodology : Standard conditions involve coupling with aryl/heteroaryl halides using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, a base (e.g., Na₂CO₃ or Cs₂CO₃), and a 2:1 molar ratio of boronic acid to halide. Solvents like DMF or THF at 80–100°C under nitrogen yield biaryl products. Monitor reaction progress via TLC and address dehalogenation side reactions by adjusting catalyst loading .

Advanced Research Questions

Q. How does the electronic effect of chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The electron-withdrawing chlorine atoms at positions 2 and 3 enhance the electrophilicity of the boronic acid group, accelerating transmetallation in Suzuki reactions. Compare coupling rates with non-chlorinated analogs using kinetic studies (e.g., in situ IR or NMR). Computational analysis (DFT) of charge distribution on the pyridine ring can further elucidate electronic effects .

Q. What strategies mitigate boronic acid instability (e.g., protodeboronation) during storage or reactions?

- Methodology : Store the compound at 0–4°C under inert atmosphere to prevent moisture-induced degradation. In reactions, additives like trifluoroethanol or coordinating solvents (e.g., DMSO) stabilize the boronic acid via hydrogen bonding. For prolonged reactions, use slow-release boronating agents (e.g., MIDA boronates) to minimize decomposition .

Q. Can this compound serve as a functional monomer in covalent organic frameworks (COFs) for sensing applications?

- Methodology : Its boronic acid group enables dynamic covalent bonding with diols, forming COFs for saccharide detection. Synthesize COFs via solvothermal condensation with triol linkers (e.g., 1,3,5-triformylphloroglucinol). Characterize porosity via BET analysis and validate glucose sensing via fluorescence quenching or electrochemical impedance spectroscopy .

Q. How does steric hindrance from chlorine substituents affect regioselectivity in multicomponent reactions?

- Methodology : In Pd-catalyzed couplings, steric bulk at positions 2 and 3 may direct reactions to less hindered sites. Compare regioselectivity in model reactions (e.g., with 4-bromo-2-chloropyridine) using LC-MS to track product distribution. Computational modeling (e.g., molecular docking) can predict steric interactions .

Q. What analytical techniques resolve challenges in detecting trace impurities or byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。